1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride
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Overview
Description
1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure, featuring an ethyl group, an iodine atom, and a methyl group attached to the benzimidazole core, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position .
Scientific Research Applications
1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar structural features.
4-Iodo-2-methylbenzimidazole: A closely related compound with an iodine atom at the same position.
1-Ethylbenzimidazole: Another derivative with an ethyl group attached to the benzimidazole core.
Uniqueness
1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the ethyl and methyl groups influence its overall stability and solubility .
Properties
IUPAC Name |
1-ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O.ClH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJYWRCWNVWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2I)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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